2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3,3-diphenylpropyl)acetamide
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Overview
Description
2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3,3-diphenylpropyl)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound is of interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3,3-diphenylpropyl)acetamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 5-chloro-2-carboxybenzoic acid, under acidic conditions.
Acylation: The resulting benzoxazole intermediate is then acylated with 3,3-diphenylpropylamine using an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine or triethylamine.
Purification: The final product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3,3-diphenylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: The chloro group in the benzoxazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3,3-diphenylpropyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: Potential use in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3,3-diphenylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors on cell surfaces and modulating their signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs and disrupting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide: Lacks the diphenylpropyl group, which may result in different biological activities.
2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-phenylethyl)acetamide: Contains a phenylethyl group instead of a diphenylpropyl group, which may affect its binding affinity and selectivity.
Uniqueness
The presence of the 3,3-diphenylpropyl group in 2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3,3-diphenylpropyl)acetamide distinguishes it from similar compounds. This structural feature may enhance its lipophilicity, binding affinity, and overall biological activity, making it a unique candidate for further research and development.
Properties
Molecular Formula |
C24H21ClN2O3 |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(3,3-diphenylpropyl)acetamide |
InChI |
InChI=1S/C24H21ClN2O3/c25-19-11-12-22-21(15-19)27(24(29)30-22)16-23(28)26-14-13-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15,20H,13-14,16H2,(H,26,28) |
InChI Key |
XAXRUWSXPACARX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)CN2C3=C(C=CC(=C3)Cl)OC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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